6-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
6-Chloro-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The structural and spectroscopic characteristics of novel quinoline derivatives, including a structurally similar compound to 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one, have been extensively studied. These compounds were examined through experimental and computational quantum chemical methods, highlighting their potential in pharmacological and molecular modeling applications. The synthesis involved density functional theory (DFT) for optimizing geometries and evaluating vibrational analysis, chemical shifts, and electronic absorption. This comprehensive study provides insights into the chemical and physical properties of these compounds, including their antimicrobial activities (Murugavel, Sundramoorthy, Subashini, & Pavan, 2018).
Crystal Structure Analysis
New metastable crystalline forms of a structurally related compound, 6-chloroquinolin-2(1H)-one, were discovered, demonstrating the influence of 3D inorganic anions on the assembly of molecular structures. This research utilized techniques like single-crystal diffraction and X-ray powder diffraction (XRPD) to explore the crystal structures and their transformations under different conditions. The study provided valuable data on molecular interactions and the impact of external factors on the structural configurations of such compounds (Luo & Sun, 2014).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of novel quinoline derivatives, akin to this compound, were evaluated, showcasing their potential as therapeutic agents. These compounds were tested against various bacterial and fungal strains, indicating their effectiveness in inhibiting microbial growth. This research highlights the importance of such compounds in developing new antimicrobial and antifungal therapies (Murugavel, Sundramoorthy, Lakshmanan, Subashini, & Kumar, 2017).
Molecular Docking Studies
Molecular docking studies were conducted to assess the inhibitory activities of quinoline derivatives against specific enzymes, providing insights into their potential pharmaceutical applications. These studies are crucial for understanding the molecular interactions between the compounds and their target enzymes, aiding in the development of drugs with specific mechanisms of action (Murugavel, Sundramoorthy, Lakshmanan, Subashini, & Kumar, 2017).
Environmental and Green Chemistry
Research on the synthesis of 1,2-dihydroisoquinoline frameworks, including methods involving ortho-alkynylbenzaldehydes, primary amines, and pronucleophiles, highlights the advancement towards more environmentally friendly synthetic approaches. These studies contribute to the field of green chemistry by developing catalyst-free methods under mild conditions, emphasizing the importance of sustainable practices in chemical synthesis (Asao, Iso, & Yudha S., 2006).
Properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKCSUSXBKSENU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598512 | |
Record name | 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-02-2 | |
Record name | 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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